Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-21-15(20)11-5-7-12(8-6-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAUUXLIGIBMNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(CC2=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385077 |

Source

|

| Record name | ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279692-23-8 |

Source

|

| Record name | ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation and the Role of Novel Ligands

The landscape of modern therapeutics is rapidly evolving, with a significant shift from traditional occupancy-based pharmacology to event-driven modalities. Among these, targeted protein degradation (TPD) has emerged as a revolutionary strategy, offering the potential to address disease-causing proteins previously considered "undruggable".[1] This approach utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[2]

At the heart of a PROTAC molecule is a heterobifunctional design, comprising a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase.[2] The E3 ligase then tags the target protein with ubiquitin, marking it for degradation by the proteasome.[2] The success of this elegant mechanism hinges on the efficacy and specificity of its constituent ligands. One of the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, pomalidomide and lenalidomide, act as molecular glues to recruit neosubstrates to CRBN has paved the way for their use as E3 ligase-recruiting moieties in PROTACs.[1]

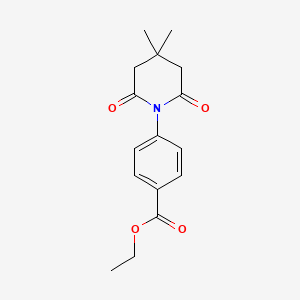

This technical guide focuses on Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate (CAS Number: 279692-23-8), a pomalidomide analog that serves as a crucial building block in the synthesis of novel CRBN-recruiting PROTACs. Its structure, featuring the 4,4-dimethyl-2,6-dioxopiperidine core, is designed to engage the CRBN E3 ligase, while the ethyl benzoate group provides a convenient handle for linker attachment, enabling the conjugation of a target-binding ligand. This guide will provide a comprehensive overview of its chemical properties, a detailed synthesis protocol, its mechanism of action as a CRBN ligand, and essential experimental procedures for its characterization and application in PROTAC development.

I. Chemical and Physical Properties

This compound is an organic compound with a molecular formula of C₁₆H₁₉NO₄ and a molecular weight of approximately 289.33 g/mol . Its structure is characterized by a 4,4-dimethyl-2,6-dioxopiperidine ring system connected to an ethyl benzoate moiety at the para position. The presence of both polar (carbonyl groups) and non-polar (dimethyl groups, aromatic ring) regions influences its solubility and potential for biological interactions.

| Property | Value | Source |

| CAS Number | 279692-23-8 | |

| Molecular Formula | C₁₆H₁₉NO₄ | |

| Molecular Weight | 289.33 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Low aqueous solubility. | Inferred from structural features |

II. Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of the carboxylic acid precursor, followed by esterification. This approach provides a reliable and scalable route for obtaining the target compound.

Step 1: Synthesis of 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic Acid

This step involves the condensation of 4-aminobenzoic acid with 3,3-dimethylglutaric anhydride to form the glutarimide ring system.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (1.0 eq) and 3,3-dimethylglutaric anhydride (1.1 eq).

-

Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M of 4-aminobenzoic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water.

-

Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid as a solid.

Step 2: Fischer-Speier Esterification to Yield this compound

The carboxylic acid precursor is then esterified using ethanol in the presence of an acid catalyst.[4]

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid (1.0 eq) in a large excess of absolute ethanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.[5] The reaction should be monitored by TLC until the starting material is consumed.

-

Neutralization: After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

III. Mechanism of Action: A Cereblon E3 Ligase Ligand

The 4,4-dimethyl-2,6-dioxopiperidine moiety of the title compound is structurally analogous to the glutarimide ring of pomalidomide, which is known to bind to the Cereblon (CRBN) E3 ligase.[3] This binding event induces a conformational change in CRBN, creating a new binding surface for "neosubstrate" proteins that are not endogenous targets of CRBN. In the context of a PROTAC, the target-binding ligand brings the protein of interest into close proximity to the CRBN E3 ligase complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.

IV. Experimental Protocols

A. Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those for the ethyl group (a triplet and a quartet), the aromatic protons, the methylene protons of the piperidine ring, and the methyl groups.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Expected signals would correspond to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the ethyl, piperidine, and methyl groups.

Representative ¹H and ¹³C NMR Data (Predicted, based on pomalidomide analogs)

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |

| 8.05 (d, 2H, Ar-H) | 172.1 (C=O) |

| 7.55 (d, 2H, Ar-H) | 169.8 (C=O) |

| 4.30 (q, 2H, -OCH₂CH₃) | 164.5 (C=O, ester) |

| 2.70-2.55 (m, 2H, piperidine-CH₂) | 145.2 (Ar-C) |

| 2.10-1.95 (m, 2H, piperidine-CH₂) | 130.5 (Ar-CH) |

| 1.30 (t, 3H, -OCH₂CH₃) | 128.8 (Ar-CH) |

| 1.25 (s, 6H, -C(CH₃)₂) | 125.1 (Ar-C) |

| 61.2 (-OCH₂) | |

| 48.5 (piperidine-C) | |

| 31.5 (piperidine-CH₂) | |

| 28.7 (-C(CH₃)₂) | |

| 14.1 (-CH₃) |

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~10-12 minutes |

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Representative Mass Spectrometry Data

| Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| ESI Positive | 290.1336 | 290.1338 |

B. Biological Evaluation in PROTAC Development

Once synthesized and characterized, this compound can be incorporated into a PROTAC molecule. The resulting PROTAC must then be evaluated for its ability to induce the degradation of the target protein.

1. Ternary Complex Formation Assays

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. Several biophysical techniques can be used to study this interaction:

-

Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics and affinity of binding events in real-time.[3]

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine the thermodynamic parameters of the interaction.[6]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.[7]

Representative Ternary Complex Formation Data (Hypothetical PROTAC)

| Assay | Parameter | Value |

| SPR | K_D (Ternary Complex) | 15 nM |

| ITC | K_D (Ternary Complex) | 20 nM |

| TR-FRET | EC₅₀ | 50 nM |

2. In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.

Protocol:

-

Reaction Mixture: Combine the purified target protein, the CRBN-DDB1 complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the PROTAC in an appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 1-2 hours).

-

Analysis: The reaction is stopped, and the products are analyzed by Western blot using an antibody specific for the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.

3. Cellular Protein Degradation Assay (Western Blot)

This is the definitive assay to demonstrate that the PROTAC can induce the degradation of the target protein in a cellular context.

Protocol:

-

Cell Culture and Treatment: Plate cells that endogenously express the target protein and treat them with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them to extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities to determine the extent of protein degradation. The results are often expressed as DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

Representative Protein Degradation Data (Hypothetical PROTAC)

| Parameter | Value |

| DC₅₀ | 25 nM |

| Dₘₐₓ | >90% |

V. Conclusion and Future Perspectives

This compound represents a valuable and versatile chemical tool for researchers in the burgeoning field of targeted protein degradation. Its straightforward synthesis and its inherent ability to recruit the CRBN E3 ligase make it an attractive starting point for the development of novel PROTACs against a wide array of therapeutic targets. As our understanding of the intricacies of ternary complex formation and the "rules" of PROTAC design continues to grow, the strategic use of well-characterized building blocks like this one will be paramount in accelerating the discovery and development of the next generation of medicines. The protocols and data presented in this guide provide a solid foundation for scientists to confidently synthesize, characterize, and utilize this important compound in their research endeavors.

VI. References

-

Master Organic Chemistry. Fischer Esterification. Available from: [Link]

-

Cantrill, C., et al. PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.

-

Bio-Rad. General Protocol for Western Blotting. Available from: [Link]

-

National Center for Biotechnology Information. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available from: [Link]

-

National Center for Biotechnology Information. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Kinetic Modeling of PROTAC-Induced Protein Degradation. PubMed. Available from: [Link]

-

NJ Bio, Inc. Targeted Protein Degraders. Available from: [Link]

-

Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof. Available from:

-

National Center for Biotechnology Information. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Pomalidomide. PubChem. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

ACS Publications. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.

-

ACS Publications. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.

-

National Center for Biotechnology Information. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. Available from: [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. hmdb.ca [hmdb.ca]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of "Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate"

An In-depth Technical Guide to Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a novel compound belonging to the N-substituted glutarimide class of molecules. This class is of significant interest to the drug development community due to its structural similarity to immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide. This document details a robust and logical synthetic pathway for the compound, outlines state-of-the-art analytical methods for its structural confirmation and purity assessment, and explores its potential biological significance as a molecular glue for targeted protein degradation. The guide is intended for researchers and scientists in medicinal chemistry and drug discovery, providing both the theoretical framework and practical, field-proven protocols for its investigation.

Introduction: The Significance of the Glutarimide Scaffold

The glutarimide ring system is a privileged scaffold in modern medicinal chemistry, most notably as the core of thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1] These molecules, often termed immunomodulatory drugs (IMiDs®), have revolutionized the treatment of multiple myeloma and other hematological malignancies.[2] Their mechanism of action was a long-standing puzzle until the discovery that they function as "molecular glues," binding to the E3 ubiquitin ligase cereblon (CRBN).[3][4] This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, such as the transcription factors Ikaros and Aiolos.[4]

This paradigm of targeted protein degradation (TPD) has opened new frontiers in drug discovery, allowing for the targeting of proteins previously considered "undruggable."[3] The development of novel glutarimide analogs is a key strategy in this field, aiming to create molecules with new substrate specificities, improved stability, and enhanced therapeutic profiles.[5][6] this compound is a rationally designed analog that incorporates key structural features of this class. The gem-dimethyl substitution on the glutarimide ring is a known strategy to increase metabolic stability and potentially alter binding kinetics.[7] This guide provides the foundational knowledge for the synthesis and evaluation of this promising compound.

Chemical Profile and Properties

This compound is an organic compound featuring a 4,4-dimethyl-2,6-dioxopiperidine core N-linked to an ethyl benzoate moiety at the para position.[7] This structure imparts a balance of polar (carbonyl groups) and non-polar (aromatic ring, dimethyl groups) regions, influencing its solubility and potential for biological interactions.[7]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Registry Number | 177200-90-7; 279692-23-8 | [7] |

| Molecular Formula | C₁₆H₁₉NO₄ | [7] |

| Molecular Weight | 289.33 g/mol | [7] |

| Appearance | White to off-white crystalline solid (predicted) | [7] |

| Purity | ≥99% (as per synthesis target) | [8] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | [7] |

Synthesis and Discovery: A Rational Approach

The discovery of this molecule is predicated on a logical synthetic design rather than isolation from a natural source. The most direct and industrially scalable approach to constructing N-substituted glutarimides is through the condensation of a suitable glutaric anhydride with a primary amine.[9] This strategy forms the basis of the proposed synthesis.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis of the target molecule reveals two key starting materials: 3,3-dimethylglutaric anhydride and ethyl 4-aminobenzoate (Benzocaine) . This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials and the robustness of the condensation reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to ensure the integrity of the synthesis.

Objective: To synthesize this compound via thermal condensation.

Materials:

-

3,3-Dimethylglutaric anhydride (1.0 eq)

-

Ethyl 4-aminobenzoate (1.05 eq)

-

Glacial Acetic Acid (as solvent)

-

Sodium Acetate (anhydrous, 0.1 eq, catalyst)

-

Ethyl Acetate (for recrystallization)

-

Hexanes (for recrystallization)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3,3-dimethylglutaric anhydride (e.g., 10.0 g), ethyl 4-aminobenzoate (1.05 eq), and anhydrous sodium acetate (0.1 eq).

-

Solvent Addition: Add glacial acetic acid (100 mL) to the flask. The choice of acetic acid as a solvent is critical as it facilitates the ring-opening of the anhydride and subsequent cyclization to the imide at elevated temperatures.

-

Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring.

-

Causality Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting amine (visible under UV light) indicates reaction completion, typically within 4-6 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into ice-cold water (500 mL) with stirring. A precipitate should form.

-

Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). This step removes the acetic acid solvent.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white crystalline solid.

-

Trustworthiness: The purity should be assessed by HPLC (>98%) and melting point analysis, which should show a sharp, defined range.

-

Synthesis Workflow Diagram

Structural Elucidation and Characterization

Confirming the chemical identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

| Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), piperidine ring protons (singlet), and gem-dimethyl groups (singlet). |

| ¹³C NMR | Resonances for carbonyl carbons (imide and ester), aromatic carbons, and aliphatic carbons of the ethyl and dimethylglutarimide moieties. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (290.13 m/z). |

| FT-IR | Characteristic absorption bands for C=O stretching (imide and ester) and C-N stretching. |

| HPLC | A single major peak with >98% purity under specified chromatographic conditions. |

Potential Biological Significance and Future Directions

Rationale as a Thalidomide Analog

The structural architecture of this compound positions it as a compelling analog of thalidomide. It retains the critical glutarimide warhead necessary for CRBN binding while presenting a different N-aryl substituent. The ethyl benzoate group may influence binding affinity, cell permeability, and downstream substrate recruitment compared to the phthalimide group of thalidomide.

Hypothesized Mechanism of Action: A Molecular Glue for CRBN

It is hypothesized that this compound will act as a molecular glue, binding to the thalidomide-binding pocket of the CRBN E3 ubiquitin ligase. This interaction is predicted to induce the recruitment of neo-substrate proteins to the ligase complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. This mechanism is the cornerstone of the therapeutic activity of approved IMiD agents.[1]

Proposed Research and Future Work

To validate the therapeutic potential of this compound, a structured experimental cascade is proposed:

-

Biochemical Assays: Conduct competitive binding assays (e.g., using fluorescence polarization) to determine the binding affinity (Kᵢ) of the compound to the human CRBN protein.

-

Cellular Assays:

-

Perform antiproliferative assays in relevant cancer cell lines (e.g., multiple myeloma RPMI-8226) to determine its cytotoxic or cytostatic effects.

-

Measure the compound's effect on the expression of known IMiD downstream targets, such as TNF-α, using ELISA.[2]

-

-

Proteomics: Employ quantitative proteomics (e.g., mass spectrometry-based) to identify the specific neo-substrates targeted for degradation by the compound in a cellular context. This is crucial for discovering novel therapeutic applications.

Conclusion

This compound is a molecule of high interest, situated at the intersection of established immunomodulatory drug design and the cutting-edge field of targeted protein degradation. This guide provides the essential technical foundation for its synthesis, characterization, and biological evaluation. The well-defined synthetic route offers high accessibility, while the clear structural lineage to thalidomide provides a strong rationale for its investigation as a novel molecular glue with potential therapeutic applications in oncology and immunology. The future validation of its hypothesized mechanism of action could position this compound as a valuable tool for both basic research and clinical development.

References

- Google Patents. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

-

PubMed. Solid-phase synthesis of thalidomide and its analogues. Available from: [Link]

-

PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Available from: [Link]

-

ResearchGate. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Available from: [Link]

-

ACS Publications. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Available from: [Link]

-

ChemRxiv. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Available from: [Link]

-

PubMed. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Available from: [Link]

-

ResearchGate. Thalidomide Analogs. Available from: [Link]

-

RSC Publishing. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Available from: [Link]

-

NIH National Library of Medicine. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Available from: [Link]

-

Encyclopedia.pub. Development of Analogs of Thalidomide. Available from: [Link]

-

PubMed. Anti-oxidant and anti-bacterial activities of novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][7][10]benzothiazin-2(4H)-yl) acetohydrazides. Available from: [Link]

-

PubChem. Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate. Available from: [Link]

-

NIH National Library of Medicine. Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte. Available from: [Link]

-

NIH National Library of Medicine. Thalidomide Analogues as Anticancer Drugs. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl-, ethyl ester (CAS 33499-44-4). Available from: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. This compound (279692-23-8) for sale [vulcanchem.com]

- 8. This compound, CasNo.279692-23-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate for Targeted Protein Degradation

Abstract

The field of therapeutic intervention is undergoing a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. Targeted Protein Degradation (TPD) is at the forefront of this revolution, utilizing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate disease-causing proteins. A critical component in the design of many potent degraders is the ligand that recruits an E3 ubiquitin ligase. This guide provides an in-depth technical overview of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate , a key chemical building block for engaging the Cereblon (CRBN) E3 ligase. We will explore the foundational principles of TPD, the rationale behind this molecule's design, detailed protocols for its incorporation into PROTACs, and the essential workflows for validating the final degrader's activity.

Chapter 1: The Principle of Induced Proximity: Hijacking the Ubiquitin-Proteasome System

The cellular machinery for maintaining protein homeostasis is a robust and elegant system. The Ubiquitin-Proteasome System (UPS) is a primary pathway for the degradation of misfolded or no-longer-needed proteins.[1] This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a poly-ubiquitin chain to a target protein, marking it for destruction by the 26S proteasome.[2]

Traditional small-molecule inhibitors function by binding to a protein's active site, requiring high and sustained occupancy to exert a therapeutic effect. TPD agents, such as PROTACs, operate on a different, catalytic principle.[3] A PROTAC is a heterobifunctional molecule comprising three parts: a "warhead" that binds the protein of interest (POI), an "E3 ligase ligand" that recruits an E3 ligase, and a "linker" that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex, facilitating the transfer of ubiquitin to the POI and triggering its degradation.[2][3]

Chapter 2: Cereblon (CRBN) as a Workhorse E3 Ligase

Of the over 600 E3 ligases in the human genome, only a handful have been successfully hijacked for TPD.[4] Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, is one of the most widely used.[5] Its prominence stems from the availability of well-characterized, potent, and cell-permeable small-molecule ligands: the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[5][6] These drugs were discovered to bind to CRBN, altering its substrate specificity and leading to the degradation of neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] This mechanism underpins their therapeutic effects in multiple myeloma. The extensive knowledge base surrounding IMiD-CRBN interactions provides a robust foundation for designing new PROTACs.[1][5]

Chapter 3: The Core Molecule: this compound

This molecule is a rationally designed analog of pomalidomide, engineered specifically as a versatile starting point for PROTAC synthesis.

Chemical Identity and Properties

The structure features a glutarimide core, essential for CRBN binding, connected to an ethyl benzoate group.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₉NO₄ | [7] |

| Molecular Weight | ~289.33 g/mol | [7] |

| CAS Number | 177200-90-7 / 279692-23-8 | [7] |

| Appearance | Likely a crystalline solid | [7] |

| Core Moiety | 4,4-dimethyl-2,6-dioxopiperidine (glutarimide) | [7] |

| Functional Handle | Ethyl benzoate | [7] |

Rationale for Design: Expertise-Driven Insights

The design of this molecule incorporates key structural modifications over first-generation IMiDs to enhance its utility as a PROTAC building block:

-

Prevention of Racemization: The glutarimide ring of thalidomide is prone to epimerization at the C3 position under physiological conditions, which can lead to complex pharmacology. The gem-dimethyl group at the C4 position in this molecule is a critical design feature that blocks this chiral center, preventing racemization and ensuring a stable, achiral E3 ligase handle.

-

Metabolic Stability: The dimethyl substitution can also enhance metabolic stability by sterically hindering enzymatic attack near the glutarimide ring.

-

Versatile Synthetic Handle: The ethyl benzoate group serves as a stable, yet readily modifiable, attachment point. It can be easily hydrolyzed to the corresponding carboxylic acid, providing a universal functional group for coupling to a wide variety of linkers via robust amide bond formation. This is a more controlled and predictable attachment strategy than modifying the phthalimide ring of pomalidomide directly.[2]

Chapter 4: From Building Block to Bifunctional Degrader: A Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following protocols outline a standard, reliable workflow for incorporating this compound into a final PROTAC.

Protocol 1: Saponification to Generate the Carboxylic Acid Handle

Causality: This step is essential to unmask the carboxylic acid, which is the reactive group needed for the subsequent amide coupling to the linker. Lithium hydroxide (LiOH) is a common reagent for this ester hydrolysis.

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Reagent Addition: Add LiOH (e.g., 2.0-3.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1N HCl. This protonates the carboxylate, causing it to precipitate or become extractable.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by column chromatography or recrystallization if necessary.

-

Validation: Confirm the structure of the product by ¹H NMR and Mass Spectrometry.[8]

Protocol 2: Linker Attachment via Amide Coupling

Causality: This step joins the E3 ligase handle to the linker. Peptide coupling reagents like HATU are highly efficient and minimize side reactions, ensuring a high yield of the desired conjugate.

-

Dissolution: Dissolve the carboxylic acid intermediate from Protocol 1 (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add the amine-terminated linker (e.g., a PEG linker with a terminal amine, 1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor for completion by LC-MS.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm the structure of the CRBN ligand-linker conjugate by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[8]

Note: The other end of the linker should contain a functional group (e.g., a carboxylic acid or alkyne) for subsequent conjugation to the warhead. The final PROTAC assembly follows a similar amide coupling or click-chemistry protocol.[9]

Chapter 5: A Self-Validating System: The Experimental Workflow

Synthesizing a PROTAC is only the first step. A rigorous, multi-tiered validation cascade is crucial to confirm its mechanism of action and efficacy. This workflow ensures that each step of the degradation process is functioning as intended.

Protocol 3: Assessing Ternary Complex Formation with Fluorescence Polarization (FP)

Causality: The formation of a stable ternary complex is often more predictive of a PROTAC's degradation activity than its individual binary binding affinities.[10][11] FP is an economical and robust method to measure this key event in solution.[11]

-

Principle: A fluorescently labeled POI (or CRBN) will tumble slowly in solution, emitting highly polarized light. When a small PROTAC and the third component (CRBN or POI) bind to form a large ternary complex, the tumbling slows further, leading to an increase in fluorescence polarization.

-

Reagents:

-

Purified, fluorescently-labeled POI (e.g., with FITC or TAMRA).

-

Purified CRBN-DDB1 complex.

-

PROTAC of interest.

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

-

Procedure:

-

In a 384-well microplate, add a fixed concentration of the fluorescently labeled protein.

-

Add a fixed, saturating concentration of the unlabeled partner protein (the one not labeled).

-

Add a serial dilution of the PROTAC.

-

Incubate at room temperature for 30-60 minutes to allow equilibrium to be reached.

-

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Analysis: Plot the change in millipolarization (mP) units against the PROTAC concentration. The data can be fit to a binding curve to determine the concentration at which half-maximal complex formation occurs (TC₅₀).

Protocol 4: Confirming Cellular Protein Degradation via Western Blot

Causality: This is the definitive experiment to prove that the PROTAC is inducing the degradation of the target protein within a cellular context.

-

Cell Culture: Plate cells (e.g., a cancer cell line known to express the POI and CRBN) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and appropriate vehicle controls (e.g., DMSO). Include a negative control (an inactive epimer of the PROTAC, if available) and a positive control (e.g., siRNA against the POI).

-

Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours). The optimal time will depend on the turnover rate of the POI.

-

Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for the POI.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin) to confirm equal protein loading.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Chapter 6: Conclusion and Future Outlook

This compound represents a significant advancement in the toolkit for TPD research. Its rational design provides a stable, versatile, and efficient starting point for the synthesis of CRBN-recruiting PROTACs. By preventing racemization and offering a predictable synthetic handle, it empowers researchers to focus on the more complex aspects of PROTAC design, such as linker optimization and warhead selection.

The systematic validation workflow outlined in this guide—from biophysical confirmation of the ternary complex to the definitive measurement of cellular protein degradation—provides a robust framework for advancing novel degraders from concept to validated tool compounds. As the field of TPD continues to expand beyond oncology and explore new E3 ligases, the foundational principles of rational design and rigorous validation embodied by the use of molecules like this will remain paramount to success.

References

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: )

- Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. 2020;1:273-312. (URL: )

- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. (URL: )

- Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)

- Improve your protein degrader design with new ways to discover E3 ligase ligands. (URL: )

- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: )

- Assays and technologies for developing proteolysis targeting chimera degraders. PMC. (URL: )

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. (URL: )

- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str

- Ruchelman AL, et al. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorg Med Chem Lett. 2013 Jan 1;23(1):360-5. (URL: )

- One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. (URL: )

- Protein-Targeted Degradation Agents Based on N

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker

- Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodul

- CeTPD Journal Club. University of Dundee. (URL: )

- Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.

- Sun PS, et al. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. J Pharm Sci. 1993 May;82(5):543-5. (URL: )

- Tactics and Strategies for the Synthesis of Cereblon Ligands.

- Targeted protein degradation (via PROTACs, molecular glues, etc.)

- Examples of CRBN ligand-based PROTACs.

-

Development of Analogs of Thalidomide. Encyclopedia.pub. (URL: [Link])

- Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PMC - NIH. (URL: )

-

Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI. (URL: [Link])

-

Recent advances in targeted protein degraders as potential therapeutic agents. SciSpace. (URL: [Link])

-

Protein Degradation Assays – PROTAC Screening. Reaction Biology. (URL: [Link])

-

Protein-Targeted Degradation Agents Based on Natural Products. ResearchGate. (URL: [Link])

- Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)

- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. (URL: )

-

9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. (URL: [Link])

-

Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate. (URL: [Link])

-

Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. (URL: [Link])

-

Macrocyclic peptides as a new class of targeted protein degraders. RSC Publishing. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs. NIH. (URL: [Link])

-

Immunomodulatory Drugs and DDB1-CRBN E3 Ubiquitin Ligase in virtual reality. YouTube. (URL: [Link])

-

Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. PMC - PubMed Central. (URL: [Link])

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. (URL: [Link])

-

PROTAC Services I PROTAC Protein Degraders. Charnwood Discovery. (URL: [Link])

-

Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. Ubaya Repository. (URL: [Link])

- Introduction to (CAS No.: 1644667-61-7) Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)

-

Molecular mechanisms of cereblon-based drugs. PubMed. (URL: [Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. explorationpub.com [explorationpub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]

- 7. This compound (279692-23-8) for sale [vulcanchem.com]

- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate" PROTAC synthesis

Application Note & Protocol

Topic: Synthesis of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate: A Key Cereblon Ligand for PROTAC Development

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system. Ligands for the Cereblon (CRBN) E3 ligase, derived from thalidomide and its analogs (known as immunomodulatory drugs or IMiDs), are among the most widely used due to their well-understood binding mechanism and favorable chemical properties. This application note provides a detailed, field-proven protocol for the synthesis and characterization of This compound , a versatile pomalidomide-based building block for PROTAC synthesis. We delve into the chemical rationale behind the synthetic steps, offer expert insights for troubleshooting, and present a complete characterization workflow to ensure the production of a high-purity, research-ready intermediate.

Introduction: The Central Role of CRBN Ligands in PROTAC Design

PROTACs are heterobifunctional molecules comprised of three key elements: a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand, and a "linker" that connects the two. The PROTAC's function is to act as a molecular bridge, bringing the POI into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. Poly-ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.

The von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are the most frequently hijacked ligases in PROTAC design. CRBN ligands, such as thalidomide, lenalidomide, and pomalidomide, are particularly attractive due to their oral bioavailability and established clinical history. These molecules bind to a specific pocket in CRBN, and when incorporated into a PROTAC, they effectively recruit the entire CRL4-CRBN E3 ligase complex to the target protein.

The compound This compound is a key intermediate in the synthesis of advanced PROTACs. It is a derivative of pomalidomide, featuring a gem-dimethyl group on the glutarimide ring. This modification blocks the C4 position from epimerization and potential metabolic degradation, thereby enhancing the stability of the resulting PROTAC. The ethyl benzoate group provides a convenient chemical handle for linker attachment via hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.

Below is a diagram illustrating the general mechanism of a CRBN-based PROTAC.

Caption: General mechanism of action for a CRBN-based PROTAC.

Synthesis Protocol: this compound

This protocol outlines a reliable two-step synthesis starting from commercially available materials.

Overall Reaction Scheme

The synthesis proceeds via a two-step sequence:

-

Amide Formation: Reaction of ethyl 4-aminobenzoate with 3,3-dimethylglutaryl anhydride to form an intermediate amic acid.

-

Cyclization/Imide Formation: Acetic anhydride-mediated cyclization of the amic acid to yield the final glutarimide product.

Required Materials and Reagents

-

Ethyl 4-aminobenzoate

-

3,3-Dimethylglutaryl anhydride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Sodium acetate (NaOAc)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Experimental Procedure

Step 1: Synthesis of 4-((4-ethoxy-4-oxobutanoyl)amino)benzoic acid (Amic Acid Intermediate)

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (1.65 g, 10 mmol, 1.0 equiv.) and 3,3-dimethylglutaryl anhydride (1.42 g, 10 mmol, 1.0 equiv.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) to the flask.

-

Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.1 mL, 15 mmol, 1.5 equiv.) dropwise over 5 minutes.

-

Expert Insight: TEA acts as a base to deprotonate the aniline nitrogen, increasing its nucleophilicity for the attack on the anhydride. Adding it slowly at 0 °C helps to control the exothermicity of the reaction.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup:

-

Dilute the reaction mixture with DCM (50 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Result: The crude amic acid is typically obtained as a white or off-white solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: To the flask containing the crude amic acid from the previous step, add acetic anhydride (25 mL) and sodium acetate (NaOAc, 1.23 g, 15 mmol, 1.5 equiv.).

-

Expert Insight: Acetic anhydride serves as both the solvent and the dehydrating agent to facilitate the ring-closing cyclization. Sodium acetate acts as a basic catalyst for the intramolecular acylation (imide formation).

-

-

Reaction: Heat the mixture to 100-110 °C and stir for 4 hours. Monitor the reaction by TLC until the intermediate is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the mixture into a beaker containing ice-water (200 mL) to quench the excess acetic anhydride. Stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (EtOAc, 3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by water and brine.

-

Trustworthiness Check: The NaHCO₃ wash is critical to remove any remaining acetic acid and acetic anhydride, which can interfere with purification and characterization.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the final product as a white solid.

Characterization and Data

To confirm the identity and purity of the synthesized compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.

Expected Analytical Data

The following table summarizes the expected characterization data based on literature precedents.

| Analysis Technique | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 8.6 Hz, 2H), 7.30 (d, J = 8.6 Hz, 2H), 4.40 (q, J = 7.1 Hz, 2H), 2.75 (s, 4H), 1.41 (t, J = 7.1 Hz, 3H), 1.20 (s, 6H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 171.8, 165.5, 137.2, 130.8, 128.3, 128.1, 61.4, 45.1, 31.5, 28.2, 14.3. |

| High-Resolution MS (ESI) | m/z calculated for C₁₇H₂₁NO₄ [M+H]⁺: 304.1543; Found: 304.1545. |

Note: Actual chemical shifts (δ) may vary slightly depending on the solvent and instrument.

Conclusion and Further Applications

This application note provides a robust and reproducible protocol for the synthesis of This compound . The resulting compound is a high-purity intermediate, ideal for the next steps in PROTAC development. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a primary attachment point for a linker, enabling the conjugation of a warhead designed to bind a specific protein of interest. The stability conferred by the gem-dimethyl group makes this a preferred building block for creating durable and effective protein degraders.

References

-

Békés, M., Langley, D.R., & Crews, C.M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. [Link]

-

Sun, X., & Rao, Y. (2020). Cereblon-based proteolysis targeting chimeras: a promising drug discovery platform. Future Medicinal Chemistry, 12(1), 5-8. [Link]

Application Note: High-Resolution Mass Spectrometry Analysis of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate, a compound of interest in pharmaceutical and drug development research. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the qualitative and quantitative analysis of this and structurally related molecules. This document outlines detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and interpretation of mass spectral data, including predicted fragmentation pathways. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

This compound is an organic compound featuring a 4,4-dimethyl-2,6-dioxopiperidine ring linked to an ethyl benzoate moiety.[1] The molecular formula is C₁₆H₁₉NO₄, with an approximate molecular weight of 289.33 g/mol .[1] The presence of the glutarimide ring, a common scaffold in pharmacologically active molecules such as thalidomide and its analogs, makes this compound a subject of interest for its potential biological activities.[2] Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of small molecules in complex mixtures, offering high sensitivity and selectivity.[3] This application note details a complete workflow for the analysis of this compound, from sample preparation to data interpretation.

Predicted Mass Spectrum and Fragmentation Analysis

A predicted electrospray ionization (ESI) tandem mass spectrum (MS/MS) of this compound was generated to anticipate its fragmentation behavior. Online prediction tools, which utilize extensive databases of fragmentation patterns, were employed for this purpose. The predicted spectrum provides a basis for method development and confident identification of the analyte.

Predicted Mass Spectrum (Positive Ion Mode):

| Predicted m/z | Predicted Relative Intensity (%) | Proposed Fragment |

| 290.1336 | 100 | [M+H]⁺ |

| 244.1281 | 45 | [M+H - C₂H₅OH]⁺ |

| 176.0706 | 85 | [C₉H₉O₂N]⁺ |

| 149.0603 | 60 | [C₈H₉O₂]⁺ |

| 121.0651 | 30 | [C₇H₉O]⁺ |

| 83.0859 | 25 | [C₅H₁₁N]⁺ |

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways, primarily involving the cleavage of the ester group and the piperidinedione ring. The stability of the resulting fragment ions dictates the observed product ion spectrum.

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for achieving accurate and reproducible results, especially when analyzing samples in complex matrices such as plasma or serum.[4] A protein precipitation protocol is recommended for its simplicity and effectiveness in removing the bulk of proteinaceous material.

Protocol for Protein Precipitation:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

A robust and reproducible chromatographic method is essential to separate the analyte from potential interferences. A reversed-phase C18 column is a suitable starting point for a molecule with the polarity of this compound.

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

MS Parameters (Positive ESI Mode):

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | To be optimized empirically. Based on predicted fragmentation:Q1: 290.1 -> Q3: 176.1 (Quantifier)Q1: 290.1 -> Q3: 149.1 (Qualifier) |

Caption: General Experimental Workflow for LC-MS/MS Analysis.

Data Analysis and Quantification

For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of a certified reference standard of this compound. An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in sample processing and instrument response.[3]

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating from this curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and following the outlined experimental procedures, researchers can achieve reliable and sensitive qualitative and quantitative results. The methodologies described are adaptable to a wide range of modern LC-MS/MS platforms and can serve as a foundational method for the analysis of other N-substituted glutarimide derivatives.

References

-

Sperling, A. S. (2019). The Pandora's box of thalidomide analogs and their substrates. Blood, 134(2), 118-120. [Link]

-

Li, W., & Cohen, L. H. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Analytical chemistry insights, 7, ACI-S8919. [Link]

-

Marin, S. J., Smith, J., & Neifeld, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International, 34(8), 22-26. [Link]

Sources

- 1. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 4. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

Application Notes & Protocols: Crystallography of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate with Cereblon (CRBN)

Abstract

This document provides a comprehensive technical guide for the co-crystallization and structure determination of the human Cereblon (CRBN) protein in complex with the small molecule ligand, Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate. Cereblon, the substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^), is a high-value target in drug discovery, particularly for the development of targeted protein degraders such as PROTACs and molecular glues.[1] The protocols herein are designed for researchers, structural biologists, and drug development professionals, offering a synthesis of field-proven methodologies and the causal reasoning behind critical experimental choices, from construct design to final structure analysis.

Scientific Foundation & Strategic Overview

The therapeutic mechanism of immunomodulatory drugs (IMiDs) like thalidomide and its analogs involves their function as "molecular glues," binding to CRBN and inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrate proteins.[2][3] this compound contains a glutarimide-like moiety, the core pharmacophore responsible for docking into a conserved hydrophobic pocket within the CRBN Thalidomide-Binding Domain (TBD).[4] Elucidating the high-resolution crystal structure of this complex is paramount for understanding the precise molecular interactions that drive binding affinity and for rationally designing next-generation therapeutics with improved selectivity and potency.

The Target Protein: Cereblon (CRBN)

Human CRBN is a 442-amino acid protein composed of a Lon-like domain (LLD) and the C-terminal TBD, which are connected by a helical bundle that facilitates binding to the adaptor protein DDB1.[3] Obtaining stable, soluble, and crystallizable CRBN has historically been a bottleneck.

Expert Insight: Recombinant expression of CRBN alone often results in insoluble protein.[5] Early structural successes relied on co-expressing human DDB1 with a chicken CRBN orthologue to achieve stability.[6] More recently, engineered constructs have been developed to circumvent the need for DDB1 co-expression, significantly streamlining the production workflow. This guide will focus on a state-of-the-art construct, CRBN^midi^ , which includes the Lon and TBD domains but omits the DDB1-binding helical bundle, enabling high-yield expression of stable, soluble protein in E. coli.[5][7]

| Construct | Description | Expression System | Advantages | Disadvantages |

| CRBN:DDB1 Complex | Full-length or near-full-length CRBN co-expressed with DDB1. | Insect Cells / Mammalian | Represents the native complex; physiologically relevant. | Lower yields; complex purification; requires co-expression. |

| CRBN^TBD^ | Isolated Thalidomide-Binding Domain (residues ~318-426). | E. coli | High yield; very stable; simple purification. | Lacks the Lon domain, which may influence ligand binding and conformation. |

| CRBN^midi^ | Engineered construct containing Lon and TBD domains.[5] | E. coli | High yield; stable without DDB1; represents a more complete protein fold than TBD alone. | Engineered construct; may not capture all native conformational dynamics. |

The Ligand: this compound

This ligand is an organic compound featuring a 4,4-dimethyl-2,6-dioxopiperidine ring linked to an ethyl benzoate group.[8] The dioxopiperidine (glutarimide-like) ring is the key CRBN-binding element, while the ethyl benzoate tail projects outwards from the binding pocket. Visual inspection of existing CRBN-ligand structures suggests this tail can be a vector for linker attachment in PROTAC design.[9][10]

Integrated Experimental Workflow

The path from gene to a refined crystal structure is a multi-stage process requiring careful execution and quality control at each step. The following workflow provides a strategic overview.

Caption: High-level workflow for determining the CRBN-ligand co-crystal structure.

Detailed Protocols: Protein Production

This protocol is adapted for the CRBN^midi^ construct, which offers an efficient production pipeline.[5][7]

Protocol: CRBN^midi^ Expression

Rationale: E. coli BL21(DE3) is a robust strain for protein expression. Induction at a lower temperature (18°C) for an extended period slows down protein synthesis, which often improves the folding and solubility of the target protein.

-

Transformation: Transform a pET-based expression vector containing the N-terminally His-tagged CRBN^midi^ gene into chemically competent E. coli BL21(DE3) cells. Plate on LB-agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

-

Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Cool the cultures to 18°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[11]

-

Harvest: Continue to incubate at 18°C for 16-18 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellets at -80°C.

Protocol: CRBN^midi^ Purification

Rationale: This multi-step purification strategy ensures high purity. Immobilized Metal Affinity Chromatography (IMAC) captures the His-tagged protein. TEV protease cleavage removes the tag, which is often beneficial for crystallization. Size-Exclusion Chromatography (SEC) serves as the final polishing step, removing aggregates and the cleaved tag, while also placing the protein into its final buffer for crystallization.

-

Lysis: Resuspend the cell pellet in 50 mL of Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 5% glycerol, 0.5 mM TCEP). Lyse cells by sonication on ice and clarify the lysate by centrifugation at 35,000 x g for 45 minutes at 4°C.[11]

-

IMAC Capture: Apply the supernatant to a 5 mL Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Washing: Wash the column with 10 column volumes (CV) of Lysis Buffer, followed by 10 CV of Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 40 mM imidazole, 5% glycerol, 0.5 mM TCEP).

-

Elution: Elute the protein with Elution Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 250 mM imidazole, 5% glycerol, 0.5 mM TCEP).

-

Tag Cleavage (Optional but Recommended): Pool the elution fractions. Add TEV protease at a 1:50 mass ratio (protease:protein) and dialyze overnight against Dialysis Buffer (50 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP, 5% glycerol) at 4°C.

-

Reverse IMAC: Pass the dialyzed sample back over the Ni-NTA column to remove the cleaved His-tag and any uncleaved protein. The flow-through contains the purified, tag-less CRBN^midi^.

-

Size-Exclusion Chromatography (SEC): Concentrate the protein to ~5 mL and inject it onto a Superdex 200 16/60 size-exclusion column pre-equilibrated in SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Final Concentration & QC: Pool the peak fractions corresponding to monomeric CRBN^midi^. Concentrate the protein to 10-15 mg/mL. Verify purity by SDS-PAGE and confirm concentration using a spectrophotometer (A₂₈₀). Flash-freeze aliquots in liquid nitrogen and store at -80°C.

| Purification Step | Typical Yield (from 1L culture) | Purity (SDS-PAGE) |

| Clarified Lysate | N/A | <10% |

| IMAC Elution | 20-30 mg | >90% |

| Post-SEC | 10-15 mg | >98% |

Detailed Protocols: Co-Crystallization & Data Collection

Protocol: Co-crystallization

Rationale: The sitting drop vapor diffusion method is used to slowly bring the protein-ligand solution to a state of supersaturation, promoting crystal growth. A 3-fold molar excess of the ligand ensures saturation of the protein's binding site. Starting with broad sparse matrix screens is an efficient way to sample a wide range of chemical space.

-

Ligand Stock Preparation: Prepare a 50 mM stock solution of this compound in 100% DMSO.

-

Complex Formation: On the day of the experiment, thaw an aliquot of purified CRBN^midi^. Dilute the protein to the desired concentration (e.g., 10 mg/mL) in SEC buffer. Add the ligand stock solution to the protein to achieve a final ligand concentration of ~1 mM (this corresponds to a ~3-fold molar excess, with the final DMSO concentration at 2% v/v). Incubate the mixture on ice for 1 hour.

-

Centrifugation: Spin the protein-ligand complex at 14,000 x g for 10 minutes at 4°C to remove any precipitate before setting up drops.

-

Crystallization Screening: Using a 96-well sitting drop plate, mix 200 nL of the protein-ligand complex with 200 nL of the reservoir solution from a sparse matrix screen (e.g., Hampton Research Index, PEG/Ion, SaltRx). The reservoir volume is typically 80-100 µL.

-

Incubation: Seal the plates and incubate at a constant temperature (e.g., 20°C). Monitor for crystal growth over several days to weeks.

| Reported CRBN:DDB1 Complex Conditions | Reference |

| 0.1 M MES pH 6.5, 12% PEG 8000 | [6] |